2-(Thiophen-2-yl)-1,8-naphthyridine
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Overview
Description
2-(Thiophen-2-yl)-1,8-naphthyridine is a heterocyclic compound that features a thiophene ring fused to a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)-1,8-naphthyridine typically involves the condensation of thiophene derivatives with naphthyridine precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated naphthyridine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-2-yl)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthyridine moiety can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and naphthyridine rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydro-naphthyridine derivatives.
Substitution: Various substituted thiophene and naphthyridine derivatives.
Scientific Research Applications
2-(Thiophen-2-yl)-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Thiophene: A five-membered heterocyclic compound with a sulfur atom.
Naphthyridine: A bicyclic compound with nitrogen atoms in the ring system.
Thiopropamine: A stimulant drug with a thiophene ring replacing the phenyl ring of amphetamine.
Uniqueness: 2-(Thiophen-2-yl)-1,8-naphthyridine is unique due to its combined structural features of thiophene and naphthyridine, which confer distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
65182-63-0 |
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Molecular Formula |
C12H8N2S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-thiophen-2-yl-1,8-naphthyridine |
InChI |
InChI=1S/C12H8N2S/c1-3-9-5-6-10(11-4-2-8-15-11)14-12(9)13-7-1/h1-8H |
InChI Key |
APUIYKBGFVZGBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
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